2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 196875-53-3
VCID: VC6331620
InChI: InChI=1S/C15H16ClNO2/c1-10-12(16)6-4-7-13(10)17-9-11-5-3-8-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
SMILES: CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)O
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.75

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

CAS No.: 196875-53-3

Cat. No.: VC6331620

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.75

* For research use only. Not for human or veterinary use.

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol - 196875-53-3

Specification

CAS No. 196875-53-3
Molecular Formula C15H16ClNO2
Molecular Weight 277.75
IUPAC Name 2-[(3-chloro-2-methylanilino)methyl]-6-methoxyphenol
Standard InChI InChI=1S/C15H16ClNO2/c1-10-12(16)6-4-7-13(10)17-9-11-5-3-8-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Standard InChI Key UNEDPTOYRFHAAR-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)O

Introduction

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 g/mol. It is identified by the CAS number 196875-53-3. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique chemical structure, which includes a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety.

Synthesis Methods

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. The process may utilize catalysts and specific solvents to optimize yield and purity.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives, such as quinones from oxidation or amine derivatives from reduction.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideQuinones or oxidized derivatives
ReductionSodium borohydride, lithium aluminum hydrideAmine derivatives or reduced forms
SubstitutionSodium methoxide, potassium hydroxideSubstituted derivatives

Biological Activity

Research on 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol suggests potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's interaction with specific molecular targets, such as enzymes or receptors, can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is distinct from other similar compounds due to its unique combination of functional groups. For example, 2-chloro-5-methylphenol lacks the amino and methoxy groups, while 5-chloro-2-methylaniline lacks the methoxyphenol moiety.

CompoundFunctional GroupsUnique Features
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenolChloro, amino, methoxyphenolCombination of functional groups
2-Chloro-5-methylphenolChloro, methylLacks amino and methoxy groups
5-Chloro-2-methylanilineChloro, methyl, aminoLacks methoxyphenol moiety

Research Findings and Applications

Recent studies have highlighted the potential of compounds similar to 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol in exhibiting antimicrobial and anti-inflammatory activities. The structure-activity relationship suggests that the presence of chloro and methoxy groups enhances these biological effects. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator